molecular formula C9H7BrClN3O B12307380 [3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol

[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol

Cat. No.: B12307380
M. Wt: 288.53 g/mol
InChI Key: KLOCGIXAWDYPMC-UHFFFAOYSA-N
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Description

[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromine atom, a chlorine-substituted pyridine ring, and a hydroxymethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or a brominating agent such as N-bromosuccinimide.

    Attachment of the chloropyridine moiety: This step involves the coupling of the brominated pyrazole with a chloropyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the hydroxymethyl group: The final step involves the addition of a hydroxymethyl group to the pyrazole ring, which can be achieved through a formylation reaction followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyrazoles and pyridines.

Scientific Research Applications

Chemistry

In chemistry, [3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be developed into pharmaceutical agents.

Industry

In industry, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate for various industrial applications.

Mechanism of Action

The mechanism of action of [3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol: Unique due to the presence of both bromine and chlorine atoms and a hydroxymethyl group.

    [3-bromo-1-(3-pyridin-2-yl)-1H-pyrazol-5-yl]methanol: Lacks the chlorine atom, leading to different reactivity and properties.

    [3-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol: Lacks the bromine atom, affecting its chemical behavior and applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the hydroxymethyl group, allows for a wide range of chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C9H7BrClN3O

Molecular Weight

288.53 g/mol

IUPAC Name

[5-bromo-2-(3-chloropyridin-2-yl)pyrazol-3-yl]methanol

InChI

InChI=1S/C9H7BrClN3O/c10-8-4-6(5-15)14(13-8)9-7(11)2-1-3-12-9/h1-4,15H,5H2

InChI Key

KLOCGIXAWDYPMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N2C(=CC(=N2)Br)CO)Cl

Origin of Product

United States

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